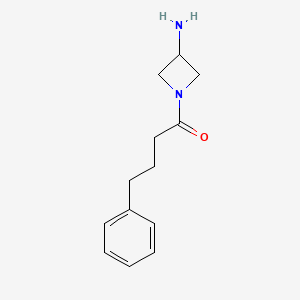

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Overview

Description

“1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is a chemical compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of unique chemicals . Another similar compound, “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride”, has a molecular weight of 164.63 .

Molecular Structure Analysis

The molecular formula of “1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is C5H11O1N2Cl1 . Another similar compound, “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride”, has a molecular weight of 164.63 .

Physical And Chemical Properties Analysis

“1-(3-Aminoazetidin-1-yl)propan-1-one” has a molecular weight of 128.1750030517578 .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

The compound is utilized in the synthesis of new heterocyclic amino acid derivatives through the Aza-Michael addition of NH-heterocycles . These derivatives are significant due to their presence in a variety of natural and synthetic products that exhibit diverse biological activities. The process involves catalyzed reactions and subsequent treatments to yield functionalized azetidine compounds with potential applications in pharmaceuticals.

Safety and Hazards

“1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is classified as a combustible solid. It has a WGK of 3, and its flash point is not applicable . The safety information for “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is the histamine H3 receptor (H3R) . The H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .

Mode of Action

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one acts as an agonist at the H3R . This means it binds to the receptor and activates it, triggering a response. The compound’s interaction with the H3R results in changes in intracellular cyclic adenosine monophosphate (cAMP) levels .

Biochemical Pathways

Upon activation of the H3R by 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, there is a decrease in cAMP levels . This decrease affects various biochemical pathways downstream, including the regulation of neurotransmitter release. The exact pathways and their downstream effects may vary depending on the specific cellular context.

Result of Action

The activation of the H3R by 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect . This suggests that 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one could potentially influence cognitive processes.

properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-9-15(10-12)13(16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHPTLBKOCBBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one | |

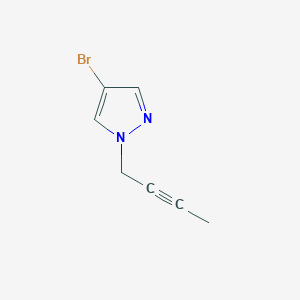

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)